molecular formula C13H9F3OS B1620631 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one CAS No. 217184-77-5

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one

Cat. No.: B1620631
CAS No.: 217184-77-5
M. Wt: 270.27 g/mol
InChI Key: GYZPFCWGCUIQFL-UHFFFAOYSA-N
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Description

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one is an organic compound that features a trifluoromethyl group attached to a thienyl ring, which is further connected to a phenyl ring. This compound is known for its unique chemical properties, including high stability and significant electronic effects due to the presence of the trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one typically involves the reaction of 4-bromo-2-(trifluoromethyl)thiophene with phenylacetylene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may also be scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-Trifluoromethylacetophenone: Similar in structure but lacks the thienyl ring.

    1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one: Contains a chlorophenoxy group instead of a phenyl group.

    1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluoroacetophenone: Features additional trifluoromethyl groups and a chloro substituent.

Uniqueness

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one is unique due to the presence of both a trifluoromethyl group and a thienyl ring, which confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3OS/c1-8(17)11-7-10(9-5-3-2-4-6-9)12(18-11)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZPFCWGCUIQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372357
Record name 1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217184-77-5
Record name 1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-phenyl-5-trifluoromethyl-thiophene-2-carboxylic acid (272 mg, 1.0 mmol) in THF (10 mL), a solution of MeLi (1.30 mL, 1.6 M solution in diethyl ether) is added. The dark red reaction mixture is stirred at it for 10 min. The reaction is quenched by adding sat. aq. NH4Cl (10 mL). The organic phase is separated, dried over Na2SO4 and evaporated. The crude product is purified by prep. HPLC (Waters Xterra MS18, 75×30 mm, 10 μm, 10 to 95% acetonitrile in water containing 0.5% formic acid) to give 1-(4-phenyl-5-trifluoromethyl-thiophen-2-yl)-ethanone (31 mg) as pale yellow oil, LC-MS: tR=1.06 min, 1H NMR (CDCl3): δ 7.62-7.60 (m, 1H), 7.45-7.40 (m, 5H), 2.60 (s, 3H).
Quantity
272 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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